3-Bromo-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine
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Overview
Description
3-Bromo-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine is a heterocyclic compound with the molecular formula C7H10BrN3 It is characterized by a pyrazolo[1,5-A]pyrazine core structure, which is a fused bicyclic system containing nitrogen atoms
Mechanism of Action
Target of Action
Similar compounds have been found to act as core protein allosteric modulators (cpams) for the hepatitis b virus (hbv) .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets to inhibit the activity of certain proteins or enzymes .
Biochemical Pathways
Similar compounds have been found to inhibit the replication of hbv by modulating the conformation of the hbv core protein .
Result of Action
Similar compounds have been found to effectively inhibit a wide range of nucleoside-resistant hbv mutants .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine typically involves the bromination of 5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or primary amines in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while coupling reactions could produce biaryl compounds.
Scientific Research Applications
3-Bromo-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for antiviral and anticancer agents.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine
- 5-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine
Uniqueness
3-Bromo-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine is unique due to the presence of both a bromine atom and a methyl group, which can significantly influence its reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
3-bromo-5-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BrN3/c1-10-2-3-11-7(5-10)6(8)4-9-11/h4H,2-3,5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIFYRCPNPBWODK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN2C(=C(C=N2)Br)C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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